molecular formula C8H20F2N2O4S2 B1435768 Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide CAS No. 1235234-32-8

Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide

Cat. No.: B1435768
CAS No.: 1235234-32-8
M. Wt: 310.4 g/mol
InChI Key: JVCJTUSCMOJHBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide typically involves the reaction of diethyl(methyl)propylamine with bis(fluorosulfonyl)imide. The reaction is carried out under controlled conditions to ensure high purity and yield . The process involves the use of an inert atmosphere to prevent any unwanted reactions with air or moisture .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of large-scale reactors and continuous flow systems helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out in an inert atmosphere to prevent any side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted ammonium salts .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of fluorosulfonyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in the development of ionic liquids and advanced battery materials .

Properties

IUPAC Name

bis(fluorosulfonyl)azanide;diethyl-methyl-propylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.F2NO4S2/c1-5-8-9(4,6-2)7-3;1-8(4,5)3-9(2,6)7/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCJTUSCMOJHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](C)(CC)CC.[N-](S(=O)(=O)F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235234-32-8
Record name Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide
Reactant of Route 2
Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide
Reactant of Route 3
Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide
Reactant of Route 4
Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide
Reactant of Route 5
Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide
Reactant of Route 6
Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide

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